molecular formula C16H12BrNO B3046967 4-(Bromomethyl)-2,5-diphenyloxazole CAS No. 133130-86-6

4-(Bromomethyl)-2,5-diphenyloxazole

Cat. No.: B3046967
CAS No.: 133130-86-6
M. Wt: 314.18 g/mol
InChI Key: QJIDJLVBNDSDRA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,5-diphenyloxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a bromomethyl group attached to the oxazole ring, along with two phenyl groups at the 2 and 5 positions. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,5-diphenyloxazole typically involves the bromination of 2,5-diphenyloxazole. One common method is the bromination of 2,5-diphenyloxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2,5-diphenyloxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted oxazoles.

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

  • Substituted oxazoles
  • Oxazole derivatives with various functional groups
  • Methyl-substituted oxazoles

Scientific Research Applications

4-(Bromomethyl)-2,5-diphenyloxazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,5-diphenyloxazole involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, while the oxazole ring can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

  • 4-(Bromomethyl)benzonitrile
  • 4-(Bromomethyl)benzophenone
  • 4-(Bromomethyl)benzoic acid

Comparison: 4-(Bromomethyl)-2,5-diphenyloxazole is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to other bromomethyl-substituted compounds. The combination of the oxazole ring and the bromomethyl group makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

4-(bromomethyl)-2,5-diphenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-11-14-15(12-7-3-1-4-8-12)19-16(18-14)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIDJLVBNDSDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571221
Record name 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133130-86-6
Record name 4-(Bromomethyl)-2,5-diphenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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